Bacillomycin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

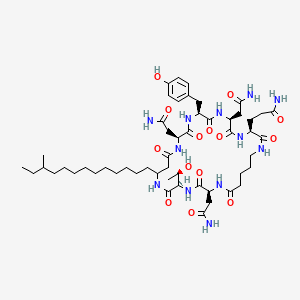

Bacillomycin F is a cyclic lipopeptide antibiotic produced by Bacillus subtilis. It belongs to the iturin family of lipopeptides, which are known for their strong antifungal properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bacillomycin F is typically produced through fermentation processes involving Bacillus subtilis strains. The production process involves culturing the bacteria in a suitable growth medium, followed by the extraction and purification of the compound. The fermentation medium often contains sources of carbon, nitrogen, and other essential nutrients to support bacterial growth and lipopeptide production .

The purification process involves several steps, including ammonium sulfate precipitation, followed by chromatographic techniques such as Octyl-Sepharose CL-4B and reverse-phase high-performance liquid chromatography (HPLC). The purified this compound is then lyophilized to obtain a stable powder form .

Industrial Production Methods

Industrial production of this compound follows similar fermentation and purification processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentrations, is crucial to maximize yield. Additionally, advancements in bioreactor design and process control have improved the efficiency and scalability of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions

Bacillomycin F undergoes various chemical reactions, including hydrolysis and oxidation. The compound’s stability under different conditions makes it suitable for various applications.

Common Reagents and Conditions

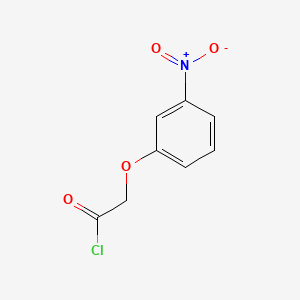

Major Products Formed

The major products formed from the hydrolysis of this compound include amino acids such as asparagine, tyrosine, and serine, along with fatty acids like isoC16 and isoC17 .

Applications De Recherche Scientifique

Bacillomycin F has a wide range of scientific research applications:

Agriculture: It is used as a biocontrol agent against fungal pathogens in crops, helping to reduce the reliance on chemical fungicides.

Medicine: this compound has potential therapeutic applications due to its antifungal properties.

Food Preservation: The compound’s stability and antifungal activity make it a candidate for use as a natural preservative in food products.

Biotechnology: This compound is used in research to study the mechanisms of antifungal activity and to develop new biocontrol strategies.

Mécanisme D'action

Bacillomycin F exerts its antifungal effects by interacting with the fungal cell membrane. The lipopeptide inserts into the membrane, causing pore formation and disrupting membrane integrity. This leads to the leakage of cellular contents and ultimately cell death . The compound targets ergosterol, a key component of fungal cell membranes, which is absent in mammalian cells, thus providing selectivity in its antifungal action .

Comparaison Avec Des Composés Similaires

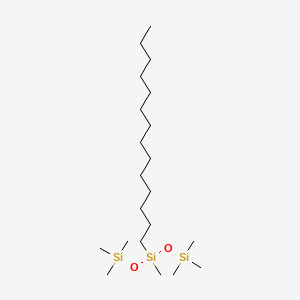

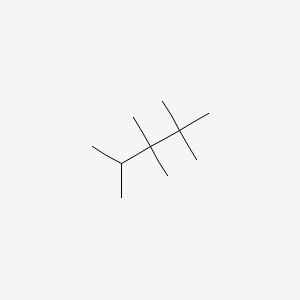

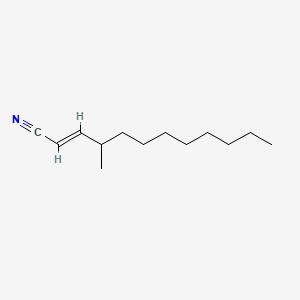

Bacillomycin F is part of the iturin family, which includes other lipopeptides such as iturin A, bacillomycin D, bacillomycin L, mycosubtilin, and mojavensin . These compounds share similar structures and mechanisms of action but differ in their amino acid sequences and fatty acid chain lengths. This compound is unique due to its specific amino acid composition and the length of its fatty acid chain, which contribute to its distinct antifungal properties .

Similar Compounds

- Iturin A

- Bacillomycin D

- Bacillomycin L

- Mycosubtilin

- Mojavensin

Each of these compounds has unique structural features that influence their antifungal activity and spectrum of action .

Propriétés

Numéro CAS |

81689-97-6 |

|---|---|

Formule moléculaire |

C52H84N12O14 |

Poids moléculaire |

1101.3 g/mol |

Nom IUPAC |

3-[(3S,6S,9S,12S,19R,22S)-6,12,22-tris(2-amino-2-oxoethyl)-19-[(1R)-1-hydroxyethyl]-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |

InChI |

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)/t30?,31-,33?,35+,36+,37+,38+,39+,46-/m1/s1 |

Clé InChI |

YXKHGFSEIGETSI-QGHBUJIBSA-N |

SMILES isomérique |

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

SMILES canonique |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)

![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)